molecular formula C17H23N5O3S B11141946 4-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide

4-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide

Cat. No.: B11141946
M. Wt: 377.5 g/mol
InChI Key: PXAKYMZGULNIFJ-UHFFFAOYSA-N
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Description

4-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide is a complex organic compound with a unique structure that combines a quinoxaline moiety with a pyrazine sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as 2,3-butanedione, under acidic conditions. The resulting quinoxaline derivative is then subjected to further functionalization to introduce the carbonyl and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials and chemical processes, particularly in the field of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the sulfonamide group can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide
  • N-(2,3-dimethyl-6-quinoxalinyl)-4-iodobenzenecarboxamide
  • 4-[[(2,3-dimethyl-6-quinoxalinyl)-oxomethyl]-methylamino]butanoic acid methyl ester

Uniqueness

This compound stands out due to its unique combination of a quinoxaline core and a pyrazine sulfonamide group. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H23N5O3S

Molecular Weight

377.5 g/mol

IUPAC Name

4-(2,3-dimethylquinoxaline-6-carbonyl)-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C17H23N5O3S/c1-12-13(2)19-16-11-14(5-6-15(16)18-12)17(23)21-7-9-22(10-8-21)26(24,25)20(3)4/h5-6,11H,7-10H2,1-4H3

InChI Key

PXAKYMZGULNIFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)N3CCN(CC3)S(=O)(=O)N(C)C)C

Origin of Product

United States

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